3-Pyrrolidin-3-yl-2-(trifluoromethyl)imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
3-pyrrolidin-3-yl-2-(trifluoromethyl)imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4/c12-11(13,14)10-17-8-2-1-4-16-9(8)18(10)7-3-5-15-6-7/h1-2,4,7,15H,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGODKWRHTYKUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C3=C(C=CC=N3)N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis from 2-Chloro-3-Nitropyridine Derivatives
A highly efficient one-pot method for constructing the imidazo[4,5-b]pyridine scaffold involves sequential substitution, reduction, and cyclization (Figure 1). Starting with 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, the chloride is displaced by pyrrolidin-3-amine under basic conditions. Subsequent reduction of the nitro group using Zn/HCl generates a diamine intermediate, which undergoes cyclization with an aldehyde (e.g., formaldehyde) to form the imidazo ring.
Key Steps
- Nucleophilic Aromatic Substitution : Reaction of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine with pyrrolidin-3-amine in H$$_2$$O-isopropyl alcohol (IPA) at 80°C for 2 hours.
- Nitro Reduction : Treatment with Zn dust and concentrated HCl at 80°C for 45 minutes.
- Cyclization : Condensation with formaldehyde in H$$_2$$O-IPA at 85°C for 10 hours.
Advantages : High atom economy, minimal purification steps.
Yield : 40–86% (based on analogous imidazo[4,5-b]pyridine syntheses).
Palladium-Catalyzed Cross-Coupling Reactions
The trifluoromethyl and pyrrolidin-3-yl groups can be introduced via Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, a brominated imidazo[4,5-b]pyridine intermediate undergoes:
- Trifluoromethylation : Using CF$$_3$$Cu or Umemoto’s reagent at position 2.
- Pyrrolidine Introduction : Suzuki coupling with pyrrolidin-3-ylboronic ester at position 3.
- Intermediate Preparation : 3-Bromoimidazo[4,5-b]pyridine synthesized via cyclization of 4,5-diaminopyridine with triphosgene.
- Trifluoromethylation : Reaction with CF$$_3$$I and CuI in DMF at 120°C (yield: 55–70%).
- Pyrrolidine Coupling : Pd(OAc)$$_2$$-catalyzed Suzuki reaction with 3-pyrrolidineboronic acid pinacol ester (yield: 60–75%).
Advantages : Modularity for late-stage diversification.
Challenges : Requires air-sensitive catalysts and optimized ligands.
Alternative Routes via Cyclocondensation
Diaminopyridine Condensation with Carbonyl Compounds
The imidazo[4,5-b]pyridine core forms via cyclocondensation of 2,3-diaminopyridine derivatives with α-ketoesters or aldehydes. For instance:
- Trifluoromethyl Integration : Use of 2-amino-3-(trifluoromethyl)pyridine-4,5-diamine.
- Cyclization : Reaction with pyrrolidin-3-one in acetic acid under reflux.
Yield : 50–65% (similar to pyrimido[1,6-a]pyrimidine syntheses).
Mitsunobu Alkylation for Pyrrolidine Attachment
Mitsunobu conditions enable direct alkylation of a hydroxyl or amino group on the imidazo core with pyrrolidin-3-ol:
- Intermediate : 3-Hydroxyimidazo[4,5-b]pyridine-2-(trifluoromethyl).
- Alkylation : DIAD, PPh$$_3$$, and pyrrolidin-3-ol in THF (yield: 45–60%).
Comparative Analysis of Synthetic Methods
Structural Confirmation and Analytical Data
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Based on the search results, here's what is known about the compound "3-Pyrrolidin-3-yl-2-(trifluoromethyl)imidazo[4,5-b]pyridine" and related substances:
Basic Information
- Chemical Name: The compound is also known as (S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine .
- CAS Number: 1417789-01-5
- Molecular Formula: C11H11F3N4
- Molecular Weight: 256.23
- MDL No.: MFCD22631751
Safety and Handling
- Signal Word: Warning
- Hazard Statements: H302-H315-H319
- Precautionary Statements: P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330
- Storage: Sealed in dry, 2-8°C
Related Compounds and Research
- Heterocyclic Amines: The search results mention research on heterocyclic amines, some of which are associated with carcinogenic activity . Examples include 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), and 2-amino-1-methy-6-phenylimidazo[4,5-b]-pyridine (PhIP) .
- Creatine and Carcinogens: Creatine supplementation may be linked to increased risk of carcinogenic heterocyclic amine production .
- DNA Adducts: Research has been conducted on DNA adduct formation of heterocyclic aromatic amines in human hepatocytes .
Other Related Compounds
Mechanism of Action
The mechanism by which (S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group and imidazo[4,5-b]pyridine core are particularly important for binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Key analogues of imidazo[4,5-b]pyridine derivatives differ in substituents at positions 2, 3, and 4. Below is a comparative analysis:
| Compound Name | Substituents (Position) | Molecular Weight | Key Features | Biological Activity |
|---|---|---|---|---|
| Target Compound | -CF₃ (C2), pyrrolidin-3-yl (C3) | 216.28 g/mol | Enhanced metabolic stability; basic pyrrolidine for receptor interaction | Anticancer, antimicrobial* |
| 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl) | Br (C6), furan (C2), propargyl (C3) | 344.18 g/mol | Alkyne group for click chemistry modifications | Antibacterial, antiviral* |
| 3-Ferrocenylsulfonyl-2-(4-methoxyphenyl) | Ferrocene (C3), 4-OMePh (C2) | 465.32 g/mol | Redox-active ferrocene; planar imidazo[4,5-b]pyridine core | Anticancer, kinase inhibition |
| 2-Styrene-imidazo[4,5-b]pyridine | Styrene (C2) | ~250 g/mol | Conjugated double bond for photophysical studies | Antiproliferative |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Br (C6), Ph (C2) | 274.12 g/mol | Tautomerism enables diverse alkylation pathways | Antimicrobial |
*Note: Activities are inferred from structural analogues in the same class .
Comparison with Analogues :
- 6-Bromo derivatives (e.g., ): Synthesized via halogenation or nucleophilic substitution under phase-transfer catalysis .
- Ferrocene-containing derivatives : Require sulfonation or palladium-mediated coupling .
- Trifluoromethyl derivatives : Often prepared via direct fluorination or using trifluoromethylating reagents like TMSCF₃ .
Pharmacological Activity
Antimicrobial Activity
- Target Compound : Predicted activity based on pyrrolidine’s basicity (enhanced membrane penetration) and -CF₃’s stability. Similar compounds (e.g., 2-(pyridin-3-yl) derivatives) show MIC values of 8–32 µg/mL against S. aureus and E. coli .
- 6-Bromo-2-phenyl Analogues : Exhibit moderate activity (MIC 16–64 µg/mL) due to bromine’s steric hindrance .
Anticancer Activity
- Target Compound: Likely inhibits kinases (e.g., Aurora A) via pyrrolidine’s hydrogen bonding and -CF₃’s hydrophobic interactions. Analogues with amidino groups show IC₅₀ values of 0.2–0.6 µM in cancer cell lines .
- Ferrocene Derivatives : Demonstrate redox-dependent cytotoxicity (IC₅₀ ~5 µM) in MV4-11 leukemia cells .
Kinase Inhibition
Key Research Findings
Structure-Activity Relationships (SAR)
- C2 Substitution : -CF₃ improves metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets .
- C3 Substitution : Pyrrolidine’s basicity facilitates interactions with acidic residues in kinases (e.g., Glu211 in Aurora A) .
- C6 Substitution : Bromine or methyl groups reduce activity due to steric clashes, while smaller groups (e.g., -H) improve potency .
Conflicting Evidence
- Antimicrobial vs. Anticancer Trade-offs : Compounds with -CF₃ (e.g., target) show lower antimicrobial activity compared to brominated analogues but superior anticancer profiles .
- Ferrocene vs. Pyrrolidine : Ferrocene derivatives exhibit unique redox properties but lower selectivity due to off-target effects .
Biological Activity
3-Pyrrolidin-3-yl-2-(trifluoromethyl)imidazo[4,5-b]pyridine, also known as (S)-3-(pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS: 1417789-01-5), is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory and antibacterial activities, along with its pharmacological implications.
- Molecular Formula : C11H11F3N4
- Molar Mass : 256.23 g/mol
- Structure : The compound features a pyrrolidine ring and an imidazo[4,5-b]pyridine structure, which are known to contribute to its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of imidazole derivatives. For example, compounds similar to this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation pathways.
A notable study indicated that certain derivatives exhibited selective COX-2 inhibition with IC50 values ranging from 0.034 to 0.052 μM, demonstrating superior efficacy compared to traditional NSAIDs like celecoxib .
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties. In vitro evaluations have shown that related pyrrole derivatives possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL .
Case Studies
- Study on Anti-inflammatory Effects :
- Antibacterial Evaluation :
Summary of Research Findings
Q & A
Q. What synthetic routes are commonly employed to prepare 3-pyrrolidin-3-yl-2-(trifluoromethyl)imidazo[4,5-b]pyridine and its analogs?
A multistep synthesis is typically used. For example, pyridine aldehydes (e.g., 3a–c) are condensed with pyridine-2,3-diamines (4a–f) in the presence of ceric ammonium nitrate (CAN) and H2O2 to yield imidazo[4,5-b]pyridine cores. Subsequent functionalization, such as C–N coupling with triazole derivatives, is performed in DMF using a base to introduce pyrrolidine or other substituents . Mannich reactions with secondary amines (e.g., morpholine, piperidine) and formaldehyde can also modify the scaffold .
Q. How are structural and purity parameters validated for this compound?
Characterization relies on 1H/13C NMR , mass spectrometry , and elemental analysis (CHN). For example, in imidazo[4,5-b]pyridine derivatives, NMR signals at δ 7.5–9.0 ppm confirm aromatic protons, while trifluoromethyl groups appear as distinct <sup>19</sup>F signals. Purity is confirmed via HPLC (>95%) and melting point analysis .
Q. What are the recommended safety protocols for handling this compound?
While specific safety data for this compound are limited, structurally related imidazo[4,5-b]pyridines are classified as hazardous. Key precautions include:
- Use of PPE (gloves, goggles, lab coat).
- Avoidance of inhalation/ingestion.
- Storage in inert, dry conditions at 2–8°C.
- Immediate consultation of institutional safety guidelines .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
The ICReDD framework integrates quantum chemical calculations and experimental data to predict optimal reaction pathways. For example, reaction path searches using density functional theory (DFT) can identify energy barriers for key steps (e.g., cyclization or C–N coupling). Machine learning models trained on spectral databases further narrow solvent/base combinations (e.g., DMF vs. THF) to minimize side products .
Q. What strategies resolve contradictions in biological activity data for imidazo[4,5-b]pyridine derivatives?
Discrepancies in antimicrobial or receptor-binding assays often arise from:
- Structural isomerism : Verify regiochemistry (e.g., 2- vs. 3-substituted isomers) via NOESY or X-ray crystallography .
- Assay interference : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
- Solubility artifacts : Adjust DMSO concentrations (<1%) or employ nanoparticle formulations to improve bioavailability .
Q. How is structure-activity relationship (SAR) analysis conducted for trifluoromethyl-substituted imidazo[4,5-b]pyridines?
SAR studies focus on:
- Electron-withdrawing effects : The trifluoromethyl group enhances metabolic stability but may reduce solubility.
- Pyrrolidine substitution : N-Methylation or sp<sup>3</sup>-rich substituents improve CNS penetration.
- Triazole appendages : C–N coupling at position 3 increases kinase selectivity (e.g., JAK2 vs. EGFR) .
Q. What analytical techniques identify and quantify synthetic byproducts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
